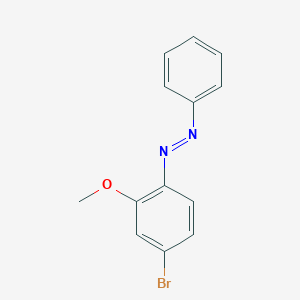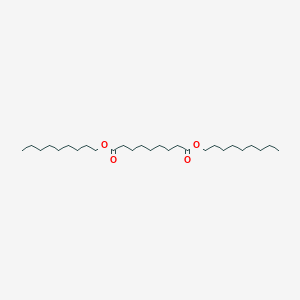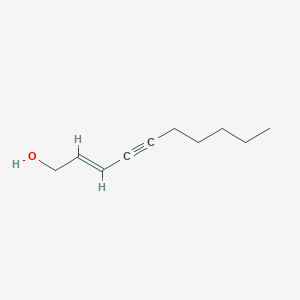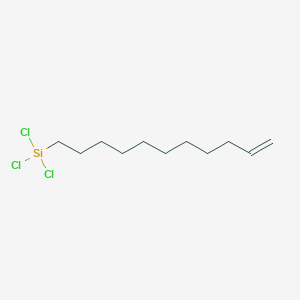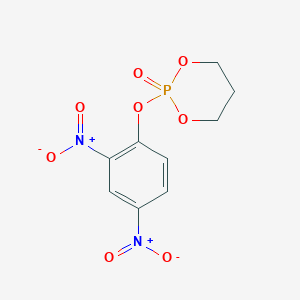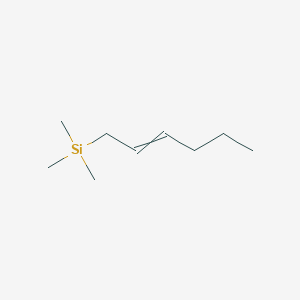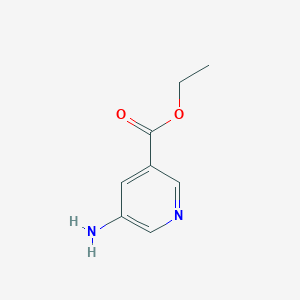![molecular formula C18H22 B098356 1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene CAS No. 16434-58-5](/img/structure/B98356.png)
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene, commonly known as decahydrobenzene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields of science, including chemistry, biology, and medicine. This compound is a colorless, odorless liquid that is soluble in organic solvents and has a high boiling point.
Wirkmechanismus
The mechanism of action of decahydrobenzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
Decahydrobenzene has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. It has also been shown to induce apoptosis in cancer cells, and to inhibit the activity of certain enzymes involved in the inflammatory and tumor-promoting pathways. In addition, it has been shown to have low toxicity and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Decahydrobenzene has several advantages for use in lab experiments, including its high boiling point, low toxicity, and ability to penetrate cell membranes. However, it also has several limitations, including its low solubility in water and its potential to form toxic byproducts during certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on decahydrobenzene, including:
1. Further studies on its anti-inflammatory and anti-tumor properties, and its potential use in cancer therapy.
2. Development of new synthetic methods for decahydrobenzene that are more efficient and environmentally friendly.
3. Study of the potential toxic effects of decahydrobenzene and its byproducts in humans.
4. Investigation of its potential use as a drug delivery system for targeted cancer therapy.
5. Study of its potential use in other fields of science, such as materials science and nanotechnology.
Conclusion:
In conclusion, decahydrobenzene is a versatile compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and innovations in various fields of science.
Synthesemethoden
Decahydrobenzene can be synthesized through various methods, including catalytic hydrogenation of benzene, thermal cracking of naphthalene, and pyrolysis of petroleum. The most common method of synthesis is the catalytic hydrogenation of benzene, which involves the use of a catalyst such as palladium or platinum to reduce benzene to decahydrobenzene.
Wissenschaftliche Forschungsanwendungen
Decahydrobenzene has been extensively studied for its potential applications in various fields of science. In chemistry, it is used as a solvent for various organic reactions, and as a starting material for the synthesis of other compounds. In biology, it has been shown to exhibit anti-inflammatory and anti-tumor properties, and has been studied for its potential use in cancer therapy. In medicine, it has been studied for its potential use as a drug delivery system, due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
16434-58-5 |
|---|---|
Produktname |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene |
Molekularformel |
C18H22 |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
1,4,4a,5,6,7,8,11,12,12b-decahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H22/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-4,13,17H,5-12H2 |
InChI-Schlüssel |
SEICIFOZFBSFDJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
Kanonische SMILES |
C1CC2=C(CC3=C(C2)CC=CC3)C4C1CC=CC4 |
Synonyme |
1,4,4a,5,6,7,8,11,12,12b-Decahydrobenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



